Gcn2-IN-1
Overview
Description
Gcn2-IN-1 is an inhibitor of the general control nonderepressible 2 kinase (GCN2), a serine/threonine protein kinase involved in the integrated stress response . It also inhibits integrase phosphorylation . GCN2-IN-1 has been used in research for the treatment of cancer as a chemotherapeutic agent .
Molecular Structure Analysis
The molecular structure of Gcn2-IN-1 is complex. The formal name of Gcn2-IN-1 is 3-(1H-indazol-6-yl)-N-[1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl]-3H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine . The molecular formula is C19H18N10O, and the formula weight is 402.4 . The InChi Code is InChI=1S/C19H18N10O/c1-2-15(7-16-12(1)8-21-25-16)29-18-17(26-27-29)10-20-19(24-18)23-13-9-22-28(11-13)14-3-5-30-6-4-14/h1-2,7-11,14H,3-6H2,(H,21,25)(H,20,23,24) .Chemical Reactions Analysis
GCN2-IN-1 is known to inhibit GCN2, a kinase that is activated by uncharged tRNAs . This inhibition can lead to resistance to certain kinase inhibitors, such as neratinib . Other FDA-approved inhibitors, such as erlotinib and sunitinib, also bind and activate GCN2 .Physical And Chemical Properties Analysis
Gcn2-IN-1 is a crystalline solid . It is soluble in DMSO . The SMILES notation for Gcn2-IN-1 is N1(C2=CC=C3C=NNC3=C2)N=NC4=CN=C(NC5=CN(C6CCOCC6)N=C5)N=C14 .Scientific Research Applications
GCN2 (general control nonderepressible 2) is crucial in cancer development and progression. It plays a role in rewiring cell metabolism under amino acid starvation stress, potentially aiding cancer stem cells in developing chemotherapeutic resistance (Gold & Masson, 2022).
GCN2 acts as a sensor of amino acid deprivation, impacting global protein synthesis and specific protein translation. This includes a role in controlling lipid homeostasis in response to amino acid deprivation (Towle, 2007).
Inhibition of GCN2, through IMPACT, has shown effects on lifespan and stress resistance in model organisms, suggesting its potential role in dietary restriction and stress response pathways (Ferraz et al., 2016).
GCN2 is involved in immune system regulation, affecting macrophage functional polarization and CD4+ T cell subset differentiation (Zhao et al., 2023).
The identification of potent, orally available GCN2 inhibitors, such as "Gcn2-IN-1", has been pursued for therapeutic applications, particularly in cancer treatment (Fujimoto et al., 2019).
The role of GCN2 in nutrient-sensing pathways, specifically its activation in response to amino acid deficiency and its role in survival under nutrient stress, has been explored (Rousakis et al., 2013).
GCN2's role in metabolic and environmental stress response, with implications in diseases like cancer and Alzheimer's, has been increasingly recognized (Grallert & Boye, 2013).
GCN2 drives macrophage and MDSC function and immunosuppression in tumor microenvironments, highlighting its role in tumor immune evasion (Halaby et al., 2019).
GCN2's involvement in liver injury and fibrogenesis, demonstrating its role in coping with stress due to amino acid deficiency, has been studied (Arriazu et al., 2013).
Research on the regulation of oxidative stress and apoptosis in response to various stimuli, including high glucose conditions, has implicated GCN2 as a critical factor (Zhang et al., 2019).
Future Directions
The role of GCN2 in the immune system and various immune-related diseases has been studied extensively . A better understanding of GCN2’s functions and signaling pathways in the immune system under physiological, stressful, and pathological situations will be beneficial to the development of potential therapies for many immune-relevant diseases . Furthermore, the role of the integrated stress response (ISR) in modulating the response to inhibitors of oncogenic kinases has been highlighted , suggesting that GCN2-IN-1 could have potential applications in cancer therapy.
properties
IUPAC Name |
3-(1H-indazol-6-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]triazolo[4,5-d]pyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N10O/c1-2-15(7-16-12(1)8-21-25-16)29-18-17(26-27-29)10-20-19(24-18)23-13-9-22-28(11-13)14-3-5-30-6-4-14/h1-2,7-11,14H,3-6H2,(H,21,25)(H,20,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNFLNGJQOHNPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC3=NC=C4C(=N3)N(N=N4)C5=CC6=C(C=C5)C=NN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gcn2-IN-1 |
Citations
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